4-Methyl-3-(phenylsulfanyl)aniline
Overview
Description
4-Methyl-3-(phenylsulfanyl)aniline is an organic compound with the molecular formula C13H13NS It is characterized by a phenylsulfanyl group attached to the aniline ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(phenylsulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-methyl-3-nitroaniline with phenylthiol, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like hydrogen gas or a metal catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration of toluene derivatives, followed by thiolation and subsequent reduction. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the phenylsulfanyl group to a phenyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, allowing for further functionalization. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.
Scientific Research Applications
4-Methyl-3-(phenylsulfanyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(phenylsulfanyl)aniline involves its interaction with various molecular targets. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The aniline moiety can participate in hydrogen bonding and other non-covalent interactions, affecting its binding to enzymes and receptors.
Comparison with Similar Compounds
- 4-Methyl-2-(phenylsulfanyl)aniline
- 4-Methyl-3-(phenylsulfanyl)phenol
- 4-Methyl-3-(phenylsulfanyl)benzoic acid
Comparison: 4-Methyl-3-(phenylsulfanyl)aniline is unique due to the specific positioning of the methyl and phenylsulfanyl groups on the aniline ring. This structural arrangement influences its chemical reactivity and physical properties, distinguishing it from similar compounds. For example, the presence of the methyl group at the 4-position can enhance the compound’s electron-donating ability, affecting its behavior in electrophilic aromatic substitution reactions.
Properties
IUPAC Name |
4-methyl-3-phenylsulfanylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-10-7-8-11(14)9-13(10)15-12-5-3-2-4-6-12/h2-9H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGKJLIHFHKRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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